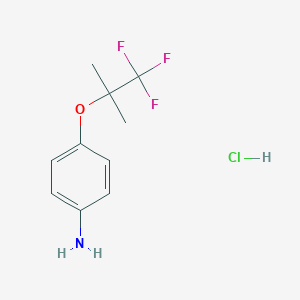![molecular formula C10H15N3S B2748755 5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole CAS No. 2123777-57-9](/img/structure/B2748755.png)
5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole” is a complex organic molecule. It contains a hexahydrocyclopenta[c]pyrrol-2(1H) group, which is a type of cyclic amine, and a 3-methyl-1,2,4-thiadiazole group, which is a type of heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopenta[c]pyrrole group would form a five-membered ring with one nitrogen atom, while the thiadiazole group would form a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in its structure. The amine group in the cyclopenta[c]pyrrole ring could potentially participate in reactions such as alkylation or acylation. The thiadiazole ring could also be involved in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in its structure .Scientific Research Applications
Biological Activities and Medicinal Chemistry Applications
Thiadiazoles and Their Derivatives : Thiadiazoles are recognized for their exceptional chemical properties and versatile biological activities. These compounds, including variations like "5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole," have been explored for therapeutic potential due to their structural diversity and bioisosteric characteristics. The sulfur atom within the thiadiazole ring enhances liposolubility, facilitating cellular membrane permeability, which is crucial for drug design and development (Li et al., 2013).
Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer activities. Through various synthetic strategies, researchers have developed thiadiazole-containing compounds exhibiting significant in vitro and in vivo anticancer potential, highlighting their relevance in cancer research (Eldhose et al., 2020).
Antimicrobial and Antiviral Activities : The structural flexibility of thiadiazole derivatives allows for the synthesis of compounds with targeted antimicrobial and antiviral properties. Studies have shown that these compounds can be effective against a range of bacterial and viral pathogens, offering a pathway for the development of new therapeutic agents (Barradas et al., 2014).
Heterocyclic Chemistry and Drug Discovery : The incorporation of thiadiazole rings into heterocyclic compounds has been a focus of drug discovery efforts. These efforts aim to explore the therapeutic potential of novel heterocycles, including pyrrolo[2,1-b]thiazoles and related structures, for a variety of medical conditions. The synthesis and evaluation of these compounds provide valuable insights into their pharmacological profiles and therapeutic applications (Tverdokhlebov et al., 2003).
Safety and Hazards
properties
IUPAC Name |
5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-7-11-10(14-12-7)13-5-8-3-2-4-9(8)6-13/h8-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISSMJAJJBJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

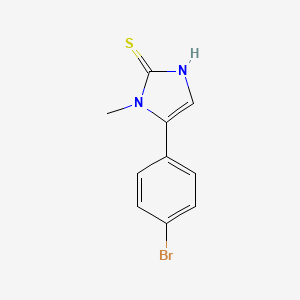
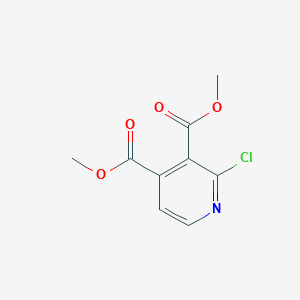
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
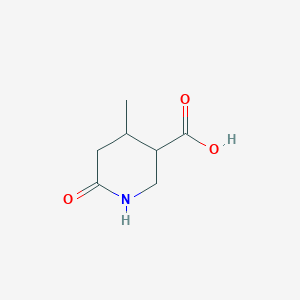
![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/no-structure.png)
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)
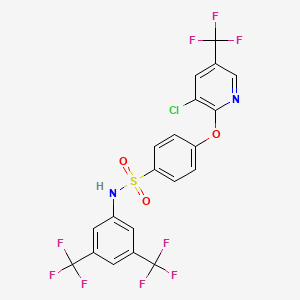

![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)
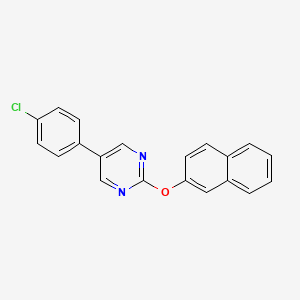
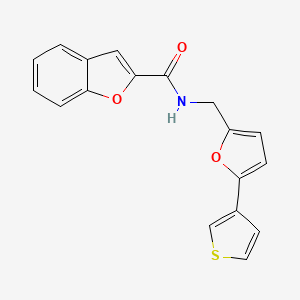
![2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B2748695.png)
